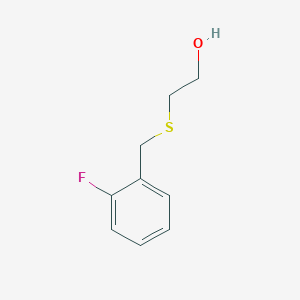

2-((2-Fluorobenzyl)thio)ethanol

Descripción general

Descripción

2-((2-Fluorobenzyl)thio)ethanol is an organofluorine compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanol molecule through a sulfur linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)ethanol typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then subjected to a nucleophilic substitution reaction with ethanol under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Fluorobenzyl)thio)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is utilized across multiple disciplines due to its unique chemical structure, which includes a fluorine atom attached to a phenyl ring linked through a sulfur atom to an ethanol molecule. The following sections detail its applications:

Pharmaceutical Development

2-((2-Fluorobenzyl)thio)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure is beneficial for enhancing the bioactivity and pharmacokinetic properties of drug candidates. Research indicates that compounds containing fluorine often exhibit improved metabolic stability and bioavailability, making them favorable in drug design .

Material Science

In material science, this compound is used to develop specialty polymers and coatings. Its incorporation into polymer matrices can enhance properties such as chemical resistance, thermal stability, and mechanical strength. Studies have shown that fluorinated compounds can significantly improve the performance of materials used in harsh environments .

Biochemical Research

Research involving this compound has focused on its potential biological activities, including antimicrobial and anticancer properties. Preliminary investigations suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in formulating agrochemicals. It contributes to the development of safer pesticides and herbicides by improving their efficacy while reducing toxicity to non-target organisms .

Analytical Chemistry

This compound is also used as a standard in chromatographic techniques, ensuring accurate measurements and quality control in chemical analyses. Its unique properties make it suitable for various analytical applications, including mass spectrometry and high-performance liquid chromatography (HPLC) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent decreases in cell viability. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways, indicating its potential as an anticancer therapeutic.

Mecanismo De Acción

The mechanism of action of 2-((2-Fluorobenzyl)thio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfur linkage in the compound also plays a crucial role in its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

Ethanol, 2-[[(2-chlorophenyl)methyl]thio]-: Similar structure but with a chlorine atom instead of fluorine.

Ethanol, 2-[[(2-bromophenyl)methyl]thio]-: Contains a bromine atom instead of fluorine.

Ethanol, 2-[[(2-iodophenyl)methyl]thio]-: Features an iodine atom in place of fluorine.

Uniqueness

2-((2-Fluorobenzyl)thio)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable molecule in various applications.

Actividad Biológica

2-((2-Fluorobenzyl)thio)ethanol is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHFOS

Molecular Weight: 186.25 g/mol

Functional Groups: Thiol group (-SH), fluorobenzyl substituent

The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and molecular targets within cells. The sulfur atom contributes to its reactivity, allowing it to form various derivatives that may exhibit different biological activities.

The mechanism of action for this compound involves interaction with specific molecular targets. The fluorine atom enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfur linkage plays a crucial role in its reactivity with biological molecules, which can lead to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Candida albicans | 16 µg/mL | High sensitivity |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent, especially in light of growing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Type of Assay |

|---|---|---|

| HeLa (cervical cancer) | 15 | MTT assay |

| MCF-7 (breast cancer) | 20 | MTT assay |

| A549 (lung cancer) | 25 | Trypan blue exclusion assay |

These findings indicate that this compound may possess selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies and Research Findings

- Antichlamydial Activity : A study investigated the antichlamydial properties of compounds similar to this compound. The results indicated that derivatives with similar structures could significantly reduce chlamydial inclusion sizes and numbers in infected cells, suggesting a potential pathway for developing new treatments for chlamydia infections .

- Structure-Activity Relationship Studies : Research has focused on understanding how modifications to the structure of compounds related to this compound affect their biological activity. These studies highlight the importance of electron-withdrawing groups in enhancing antimicrobial and anticancer activities .

- Toxicity Assessments : Preliminary toxicity assessments have shown that while exhibiting significant biological activity, compounds similar to this compound do not exhibit high toxicity towards human cells, making them suitable candidates for further drug development .

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXUBADSCVLMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603564 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89040-05-1 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.